molecular formula C13H19NO4S B13144186 Valine,N-[(2,5-dimethylphenyl)sulfonyl]-

Valine,N-[(2,5-dimethylphenyl)sulfonyl]-

Cat. No.: B13144186
M. Wt: 285.36 g/mol
InChI Key: RSFWLMSKHBUENF-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valine,N-[(2,5-dimethylphenyl)sulfonyl]- is a compound that belongs to the class of sulfonylated amino acids. It is derived from valine, an essential amino acid, and features a sulfonyl group attached to a 2,5-dimethylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Valine,N-[(2,5-dimethylphenyl)sulfonyl]- typically involves the reaction of valine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Optimization of reaction parameters, such as temperature, solvent, and reagent concentrations, would be crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Valine,N-[(2,5-dimethylphenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Valine,N-[(2,5-dimethylphenyl)sulfonyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Valine,N-[(2,5-dimethylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Valine,N-[(4-chlorophenyl)sulfonyl]-
  • Valine,N-[(4-bromophenyl)sulfonyl]-
  • Valine,N-[(4-methylphenyl)sulfonyl]-

Uniqueness

Valine,N-[(2,5-dimethylphenyl)sulfonyl]- is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs .

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

(2S)-2-[(2,5-dimethylphenyl)sulfonylamino]-3-methylbutanoic acid

InChI

InChI=1S/C13H19NO4S/c1-8(2)12(13(15)16)14-19(17,18)11-7-9(3)5-6-10(11)4/h5-8,12,14H,1-4H3,(H,15,16)/t12-/m0/s1

InChI Key

RSFWLMSKHBUENF-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.